LFM-A13
LFM-A13
Potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Inhibits recombinant BTK with an IC50 value of 2.5 μM and has no activity on other protein kinases ( including JAK1, JAK3, HCK, EGFR kinase and insulin receptor kinase) at concentrations of up to 278 μM.
Brand Name:
Vulcanchem
CAS No.:
62004-35-7
VCID:
VC0004334
InChI:
InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)
SMILES:
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Molecular Formula:
C11H8Br2N2O2
Molecular Weight:
360.005
LFM-A13
CAS No.: 62004-35-7
Inhibitors
VCID: VC0004334
Molecular Formula: C11H8Br2N2O2
Molecular Weight: 360.005
CAS No. | 62004-35-7 |
---|---|
Product Name | LFM-A13 |
Molecular Formula | C11H8Br2N2O2 |
Molecular Weight | 360.005 |
IUPAC Name | 2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide |
Standard InChI | InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17) |
Standard InChIKey | UVSVTDVJQAJIFG-UHFFFAOYSA-N |
SMILES | CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O |
Description | Potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Inhibits recombinant BTK with an IC50 value of 2.5 μM and has no activity on other protein kinases ( including JAK1, JAK3, HCK, EGFR kinase and insulin receptor kinase) at concentrations of up to 278 μM. |
Synonyms | 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide |
Last Modified | Aug 20 2021 |
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